REACTION_CXSMILES
|
[CH:1]1([S:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+]>C(O)C.O.[Zn]>[CH:1]1([S:6]([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[NH2:16])(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
1-[(cyclopentylsulfonyl)methyl]-3-nitrobenzene
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the mixture was filtered over cellite
|
Type
|
WASH
|
Details
|
washed with ethanol, condensed to dryness
|
Type
|
ADDITION
|
Details
|
treated with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate and condensed to dryness
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude product (4.5 g) from diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)S(=O)(=O)CC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |